9(10H)-Acridone carboxamide
Overview
Description
9(10H)-Acridone carboxamide is a heterocyclic organic compound that belongs to the acridone family It is characterized by the presence of a carboxamide group attached to the acridone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridone carboxamide typically involves the amidation of acridone derivatives. One common method is the reaction of acridone with carboxylic acid derivatives in the presence of coupling agents such as carbodiimides. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9(10H)-Acridone carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
Scientific Research Applications
9(10H)-Acridone carboxamide has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and dyes .
Mechanism of Action
The mechanism of action of 9(10H)-Acridone carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with proteins, inhibiting their activity and leading to therapeutic effects. Additionally, the acridone core can intercalate with DNA, disrupting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Acridone: The parent compound of 9(10H)-Acridone carboxamide, known for its fluorescent properties.
Carboxamide Derivatives: Compounds with similar carboxamide groups, such as benzamide and nicotinamide, which also exhibit biological activities
Uniqueness
This compound is unique due to its combined acridone and carboxamide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
9-oxo-10H-acridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-14(18)10-6-3-5-9-12(10)16-11-7-2-1-4-8(11)13(9)17/h1-7H,(H2,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRRBLDAEWEWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191208 | |
Record name | 9(10H)-Acridone carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37760-72-8 | |
Record name | 9(10H)-Acridone carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9(10H)-Acridone carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 9-oxo-10H-acridine-4-carboxamide in pharmacological research?
A1: While 9-oxo-10H-acridine-4-carboxamide itself isn't directly studied in the provided research, it forms a key structural component of N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide (GF120918). GF120918 is a potent inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), both efflux transporters influencing drug distribution. [, ] Understanding GF120918's interaction with these transporters helps researchers study drug penetration into the central nervous system and peripheral nerves.
Q2: Does the presence of P-gp inhibitors like GF120918 significantly affect the brain penetration of anti-HIV drugs like Abacavir?
A3: Research suggests that while GF120918 can inhibit P-gp, its impact on Abacavir's brain penetration might not be the sole determining factor. Studies show that while GF120918 increased Abacavir plasma concentrations, the brain/plasma concentration ratios increased with P-gp inhibitors in both wild-type and Bcrp1-/- mice. [] This indicates that while P-gp plays a role, other factors and transporters likely contribute to Abacavir's brain distribution.
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